molecular formula C20H19F7N2O B11488553 1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11488553
M. Wt: 436.4 g/mol
InChI Key: ZJMBHJBTIBZBMZ-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its complex structure, which includes a fluorobenzyl group, multiple methyl groups, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorobenzyl and trifluoromethyl groups. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves the use of 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to facilitate nucleophilic substitution.

    Addition of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The presence of fluorobenzyl and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure but may differ in the substituents attached to the core. Examples include 2-methylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one.

    Fluorobenzyl Compounds: Compounds like 4-fluorobenzylamine and 4-fluorobenzyl alcohol share the fluorobenzyl group but have different core structures and properties.

    Trifluoromethyl Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine contain trifluoromethyl groups but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19F7N2O

Molecular Weight

436.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C20H19F7N2O/c1-11-28-18(19(22,23)24,20(25,26)27)16-14(8-17(2,3)9-15(16)30)29(11)10-12-4-6-13(21)7-5-12/h4-7H,8-10H2,1-3H3

InChI Key

ZJMBHJBTIBZBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C2=C(N1CC3=CC=C(C=C3)F)CC(CC2=O)(C)C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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